![molecular formula C45H74O16 B12303277 2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)

2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

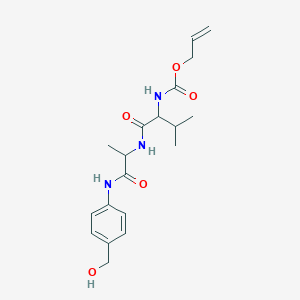

Askendoside D es un glucósido de triterpeno aislado de las raíces de Astragalus taschkendicus Bunge, una planta perteneciente a la familia de las leguminosas . Este compuesto es parte de la serie de triterpenoides de cicloartano, que son conocidos por sus diversas actividades biológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Askendoside D se aísla típicamente de fuentes naturales en lugar de sintetizarse en un laboratorio. El proceso de aislamiento implica varios pasos:

Extracción: Las raíces de Astragalus taschkendicus se secan y se muelen hasta obtener un polvo fino. Este polvo se somete entonces a extracción con disolvente utilizando metanol o etanol.

Filtración y concentración: El extracto se filtra para eliminar los residuos sólidos y luego se concentra a presión reducida para obtener un extracto bruto.

Métodos de producción industrial

La producción industrial de askendoside D sigue pasos similares pero a mayor escala. El uso de equipos de extracción y purificación a escala industrial permite el procesamiento eficiente de grandes cantidades de material vegetal. Los pasos clave incluyen:

Extracción a gran escala: utilizando unidades de extracción con disolventes industriales.

Filtración y concentración: utilizando sistemas de filtración industriales y evaporadores rotatorios.

Purificación: utilizando columnas cromatográficas a gran escala y colectores de fracciones automatizados.

Análisis De Reacciones Químicas

Tipos de reacciones

Askendoside D sufre diversas reacciones químicas, incluyendo:

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente en los grupos hidroxilo presentes en su estructura.

Sustitución: Los enlaces glucosídicos en el askendoside D pueden estar sujetos a reacciones de sustitución, donde una parte de azúcar es reemplazada por otra.

Reactivos y condiciones comunes

Hidrólisis: Ácido sulfúrico o enzima β-D-glucuronidasa.

Oxidación: Permanganato de potasio o peróxido de hidrógeno.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio.

Principales productos formados

Hidrólisis: Produce azúcares como D-xilosa, D-glucosa, ácido D-glucurónico y L-arabinosa, junto con la aglicona cicloorbigenina C.

Oxidación y reducción: Lleva a la formación de derivados oxidados o reducidos de askendoside D.

Aplicaciones Científicas De Investigación

Askendoside D tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los glucósidos de triterpeno y sus propiedades químicas.

Biología: Se ha investigado por sus posibles actividades biológicas, incluyendo propiedades antiinflamatorias, antioxidantes y anticancerígenas.

Medicina: Se ha explorado su potencial terapéutico en el tratamiento de diversas enfermedades debido a sus propiedades bioactivas.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.

Mecanismo De Acción

El mecanismo de acción del askendoside D implica su interacción con varios objetivos moleculares y vías:

Objetivos moleculares: Askendoside D interactúa con enzimas, receptores y otras proteínas implicadas en las vías inflamatorias y del estrés oxidativo.

Comparación Con Compuestos Similares

Compuestos similares

Askendoside K: Otro glucósido de triterpeno de Astragalus taschkendicus con una estructura similar pero diferentes partes de azúcar.

Askendoside H: Un bisdesmósido de cicloorbigenina C con diferentes patrones de glicosilación.

Cicloorbicosido D: Una progenina de askendoside D obtenida mediante hidrólisis.

Singularidad

Askendoside D es único debido a su patrón específico de glicosilación y la presencia de múltiples grupos hidroxilo, que contribuyen a sus distintas actividades biológicas y propiedades químicas .

Propiedades

Fórmula molecular |

C45H74O16 |

|---|---|

Peso molecular |

871.1 g/mol |

Nombre IUPAC |

2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3 |

Clave InChI |

BEDCTRKYVPEQRM-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(4-Hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12303213.png)

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)

![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)

![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)